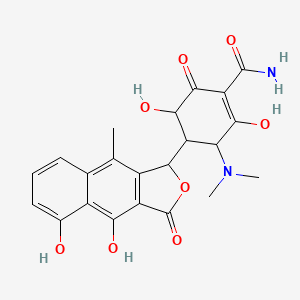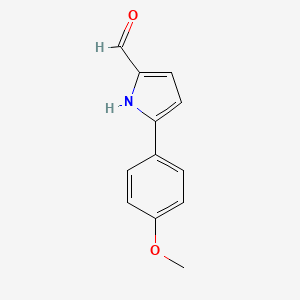
Cineol - d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cineol - d6, also known as Eucalyptol - d6, is a deuterated form of cineole, a monoterpenoid and a bicyclic ether. The molecular formula of this compound is C10H12D6O, and it has a molecular weight of 160.290. This compound is widely recognized for its applications in various fields, including medicinal, industrial, and scientific research .
準備方法
Synthetic Routes and Reaction Conditions
Cineol - d6 can be synthesized through the deuteration of cineole. The process involves the exchange of hydrogen atoms in cineole with deuterium atoms. This can be achieved using deuterated reagents and solvents under specific reaction conditions. The deuteration process ensures that the chemical properties of cineole are retained while incorporating deuterium atoms .
Industrial Production Methods
Industrial production of this compound typically involves the fractional distillation of essential oils containing high levels of cineole, such as Eucalyptus globulus oil. The distillation process is carried out at temperatures ranging from 170 to 180°C. The distillate is then subjected to deuteration to obtain this compound .
化学反応の分析
Types of Reactions
Cineol - d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cineolic acid and other oxidation products.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: This compound can undergo substitution reactions, where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Cineolic acid and other oxidized derivatives.
Reduction: Dihydro cineole derivatives.
Substitution: Various substituted cineole derivatives.
科学的研究の応用
Cineol - d6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: Studied for its biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating respiratory conditions and inflammation.
Industry: Utilized in the formulation of fragrances, flavorings, and cosmetics
作用機序
Cineol - d6 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6).
Antimicrobial: Disrupts bacterial cell membranes and inhibits the growth of various bacterial and fungal species.
Respiratory Effects: Acts as a bronchodilator and mucolytic agent, enhancing respiratory function
類似化合物との比較
Cineol - d6 is compared with other similar compounds such as:
Eucalyptol (Cineole): The non-deuterated form of this compound, widely used in similar applications.
α-Pinene: Another monoterpenoid with similar biological activities but different chemical structure.
Limonene: A monoterpene with distinct citrus aroma and applications in flavoring and fragrances
This compound is unique due to its deuterated nature, making it particularly valuable in NMR spectroscopy and other analytical techniques.
特性
CAS番号 |
1263091-00-4 |
|---|---|
分子式 |
C10H12D6O |
分子量 |
160.29 |
純度 |
95% min. |
同義語 |
Cineol - d6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






